1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
CAS No.: 1218047-74-5
Cat. No.: VC3182220
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1218047-74-5 |
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Molecular Formula | C13H23N3O |
Molecular Weight | 237.34 g/mol |
IUPAC Name | (4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone |
Standard InChI | InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2 |
Standard InChI Key | NMPPFZFJHGTMRP-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3 |
Canonical SMILES | C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3 |
Introduction
Structural Characteristics and Properties
Molecular Architecture
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine possesses a complex molecular architecture featuring three key structural components: a cyclopropyl ring attached to a piperazine moiety, which is further connected to a piperidine ring through a carbonyl linkage. The piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4, serves as the central scaffold connecting the cyclopropyl group and the piperidine-2-carbonyl portion. This structural arrangement potentially allows for multiple interactions with biological targets due to the presence of basic nitrogen atoms and the carbonyl group, which can participate in hydrogen bonding and other non-covalent interactions.
Piperazine derivatives commonly exist in different protonation states at physiological pH, which significantly affects their receptor binding properties. The protonation state variations observed in related compounds, such as those containing 4-(pyridin-4-yl)piperazin-1-yl cores versus piperidine cores, demonstrate that these structural differences can dramatically influence receptor affinity and pharmacological activity .
Physical and Chemical Properties
Based on structural analysis and properties of similar piperazine and piperidine derivatives, the following physical and chemical properties can be anticipated for 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine:
Property | Expected Characteristics |
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Physical State | Likely a crystalline solid at room temperature |
Solubility | Moderate solubility in polar organic solvents; limited water solubility |
Stability | Generally stable under normal conditions |
Protonation | Multiple protonation sites (piperazine and piperidine nitrogens) |
Hydrogen Bond Acceptors | Multiple (nitrogen atoms and carbonyl oxygen) |
Hydrogen Bond Donors | Limited (depending on protonation state) |
LogP | Moderate lipophilicity expected |
The protonation behavior of this compound is particularly significant for its biological activity. Similar compounds with piperazine cores have been shown to exist in multiple protonation states at physiological pH, which directly impacts their receptor binding properties and efficacy .
Pharmacological Profile
Receptor Interactions
Piperazine and piperidine derivatives structurally similar to 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine have demonstrated significant affinity for various neuroreceptors. Based on the available research on related compounds, this molecule potentially interacts with:
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Dopamine receptors: Compounds with piperazine and piperidine cores often show antagonism at dopamine D₂ receptors, which is associated with antipsychotic activity .
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Serotonin receptors: Similar compounds exhibit binding affinity for 5-HT₂ receptors (antagonism) and 5-HT₁ₐ receptors (agonism), suggesting anxiolytic, antidepressant, and antipsychotic potential .
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Sigma receptors: Structurally related piperazine derivatives have shown antagonistic activity at sigma-1 receptors (σ₁R), which regulate various neurotransmitter systems, including glutamatergic, dopaminergic, serotonergic, noradrenergic, and cholinergic systems .
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Histamine receptors: Related compounds have demonstrated antagonism at histamine H₃ receptors, suggesting potential applications in cognitive disorders and pain management .
Structure-Activity Relationships
Research on structurally similar compounds reveals important structure-activity relationships that may be relevant to 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine:
Synthesis and Preparation
Synthetic Approaches
Based on information about similar compounds, potential synthetic routes for 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine may include:
Protecting Group Strategy
A viable synthetic approach might involve the use of protecting groups similar to the preparation of 1-cyclopropane formyl piperazine hydrochloride:
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Starting with a protected piperazine (such as N-Boc-piperazine)
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Introducing the cyclopropyl group using cyclopropanecarbonyl chloride
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Deprotection followed by coupling with a suitably protected piperidine-2-carboxylic acid
This approach reduces side reactions and allows for selective functionalization of the different nitrogen atoms in the piperazine ring.
Direct Coupling Method
An alternative approach could involve:
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Direct reaction between 1-cyclopropylpiperazine and piperidine-2-carbonyl chloride
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Purification through crystallization or chromatographic methods
The direct coupling method, while more straightforward, may lead to lower purity products due to potential side reactions, as observed with similar compounds in the literature .
Purification Challenges
The preparation of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine would likely face purification challenges similar to those reported for related compounds. These include:
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Presence of impurities from incomplete reactions
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Formation of by-products due to unintended removal of protecting groups
Advanced purification techniques such as recrystallization from appropriate solvent systems and preparative HPLC may be necessary to achieve high purity.
Structure-Based Drug Design Considerations
Molecular Docking Studies
Molecular docking studies with structurally similar compounds have revealed important insights into receptor interactions that may guide further development of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives:
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The protonation state significantly influences binding conformation and affinity toward target receptors. At physiological pH, this compound would likely exist predominantly in a monoprotonated form, similar to what has been observed with related piperidine derivatives .
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The cyclopropyl moiety may contribute to specific hydrophobic interactions within receptor binding pockets, enhancing selectivity and affinity .
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The carbonyl linkage between the piperazine and piperidine portions serves as a potential hydrogen bond acceptor, facilitating interactions with specific amino acid residues in target receptors .
Pharmacophore Modeling
Based on the structural features of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine and related compounds, a pharmacophore model can be proposed, highlighting the key structural elements important for specific receptor interactions:
This pharmacophore model could guide further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
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